molecular formula C11H14BrNO2 B14282808 4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl- CAS No. 162610-76-6

4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-

Cat. No.: B14282808
CAS No.: 162610-76-6
M. Wt: 272.14 g/mol
InChI Key: SWWGJOPXFKAGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl- is a complex organic compound characterized by its unique structure, which includes a dioxin ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl- typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization to form the dioxin ring. The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization: The formation of the dioxin ring involves cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl- involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophiles in biological systems, potentially leading to various biological effects. The dioxin ring structure may also play a role in its activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Shares the bromomethyl group but lacks the dioxin ring.

    4H-1,3-Dioxino[4,5-c]pyridine: Similar core structure but without the bromomethyl and trimethyl groups.

    4H-1,3-Dioxino[5,4-c]pyridine, hexahydro-6-methyl-8a-phenyl-: Another dioxin-pyridine compound with different substituents.

Uniqueness

The uniqueness of 4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

162610-76-6

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

5-(bromomethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine

InChI

InChI=1S/C11H14BrNO2/c1-7-10-9(8(4-12)5-13-7)6-14-11(2,3)15-10/h5H,4,6H2,1-3H3

InChI Key

SWWGJOPXFKAGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.